4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide
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Overview
Description
4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to both the phenyl ring and the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide typically involves the reaction of 2-chloroaniline with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroaniline+4-chlorobutyryl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing the chloro groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(1-methylcyclohexyl)aniline
- 4-Chloro-N-(2-chlorophenyl)benzamide
- 4-Chloro-N-(2-chlorophenyl)butanamide
Uniqueness
4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide is unique due to its specific substitution pattern and the presence of both chloro and carbonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
39082-01-4 |
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Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H9Cl2NO2/c11-6-7(14)5-10(15)13-9-4-2-1-3-8(9)12/h1-4H,5-6H2,(H,13,15) |
InChI Key |
OMZUSMXJSPFYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)CCl)Cl |
Origin of Product |
United States |
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